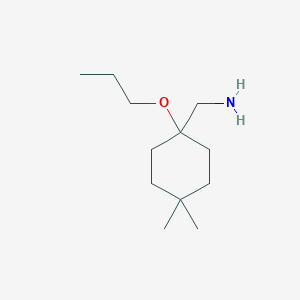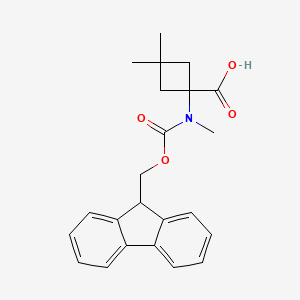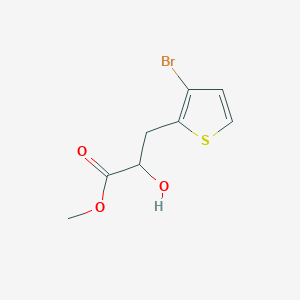
Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate typically involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This one-pot reaction yields the desired product in moderate to high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids in the presence of bases like potassium carbonate (K₂CO₃).
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols or alkanes.
Coupling: Biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Material Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(3-bromothiophen-2-yl)methylamine hydrochloride: Another thiophene derivative with similar structural features.
Methyl 3-aryl-2-bromo-2-chloropropanoates: Used in the synthesis of substituted thiophenes.
Uniqueness
Methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both a bromine atom and a hydroxyl group allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Propiedades
Fórmula molecular |
C8H9BrO3S |
|---|---|
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
methyl 3-(3-bromothiophen-2-yl)-2-hydroxypropanoate |
InChI |
InChI=1S/C8H9BrO3S/c1-12-8(11)6(10)4-7-5(9)2-3-13-7/h2-3,6,10H,4H2,1H3 |
Clave InChI |
NXBSHZLFDVVOEA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=C(C=CS1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13570652.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B13570659.png)
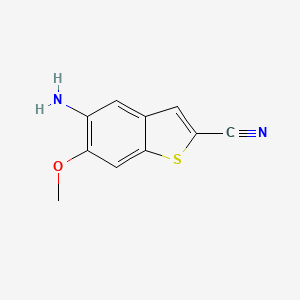
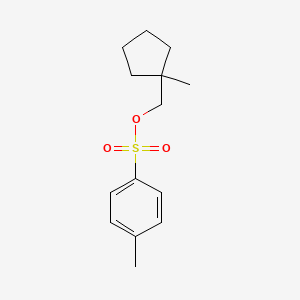
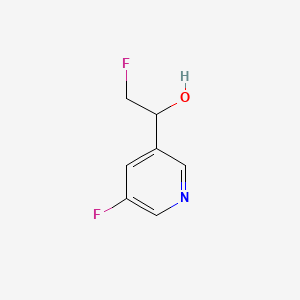
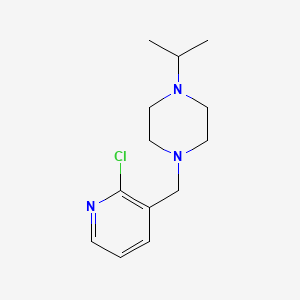
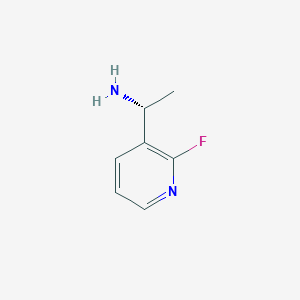
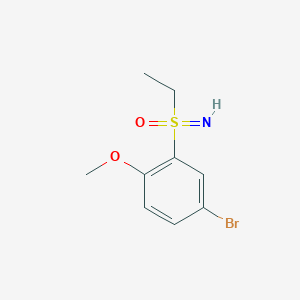
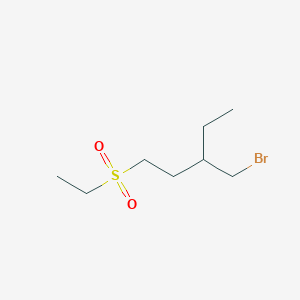

![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)
